Pyostacine 500
CAS No.:
Cat. No.: VC16669889
Molecular Formula: C73H89N11O17
Molecular Weight: 1392.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C73H89N11O17 |
---|---|
Molecular Weight | 1392.5 g/mol |
IUPAC Name | N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
Standard InChI | InChI=1S/C45H54N8O10.C28H35N3O7/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t26-,31-,32+,33+,34+,36+,37+;19-,20-,26-/m11/s1 |
Standard InChI Key | YVMBAUWDIGJRNY-BESUKNQGSA-N |
Isomeric SMILES | CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C |
Canonical SMILES | CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Introduction
Chemical Composition and Structural Properties
Active Ingredient: Pristinamycin
Pyostacine 500 contains pristinamycin, a streptogramin antibiotic comprising two structurally distinct macromolecules: pristinamycin I (a group A streptogramin) and pristinamycin II (a group B streptogramin). These components exist in a 30:70 ratio, with pristinamycin I being a polyunsaturated macrolactone and pristinamycin II a cyclic hexadepsipeptide. The combination ensures cooperative binding to the 50S ribosomal subunit, a mechanism critical for overcoming bacterial resistance.
Biosynthetic Pathways
Pristinamycin biosynthesis occurs via non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) encoded by a 210-kilobase gene cluster in S. pristinaespiralis. Notably, the genes for pristinamycin I (snaA-snaG) and II (sbiA-sbiO) are spatially separated within the cluster, requiring precise regulatory coordination. Mutasynthesis techniques have enabled structural modifications, such as substituting the phenylglycine residue in pristinamycin I, yielding derivatives with enhanced activity against macrolide-resistant strains.
Mechanism of Action
Ribosomal Binding and Synergy
Pristinamycin I inhibits the peptidyl transferase center of the 50S subunit, blocking peptide bond formation, while pristinamycin II induces conformational changes that prevent tRNA accommodation. Individually, these components exhibit bacteriostatic effects, but together they achieve bactericidal activity, with potency up to 100-fold greater than either component alone. This synergy is particularly effective against Streptococcus pyogenes and MRSA, where single-component resistance mechanisms are prevalent.
Pharmacodynamic Profile
The dual mechanism minimizes resistance development, as simultaneous mutations in both ribosomal target sites are statistically improbable. Time-kill assays demonstrate concentration-dependent bactericidal activity within 6–8 hours of exposure, with minimum inhibitory concentrations (MICs) of 0.25–2 mg/L for S. aureus and 0.12–0.5 mg/L for S. pyogenes.
Clinical Efficacy and Comparative Studies
Erysipelas Treatment Trial
A multicenter randomized trial (N=289) compared oral pristinamycin (3 g/day) to intravenous penicillin (12–18 MU/day) followed by oral phenoxymethylpenicillin (3 g/day) in hospitalized erysipelas patients .
Table 1: Cure Rates at Follow-Up (Day 25–45)
Group | Per-Protocol Cure Rate | Intention-to-Treat Cure Rate |
---|---|---|
Pristinamycin | 81% (83/102) | 65% (90/138) |
Penicillin | 67% (68/102) | 53% (79/150) |
Risk Difference | +14.7% (97.06% CI: 3.3% to ∞) | +12.6% (97.06% CI: 1.7% to ∞) |
The per-protocol analysis confirmed pristinamycin’s non-inferiority (margin: −10%) and suggested superiority (p<0.05), attributed to enhanced tissue penetration and compliance with oral therapy .
Clinical Severity Scores
Disease severity, assessed via a 6-point scale (erythema, edema, pain, fever, adenopathy, chills), decreased comparably in both groups:
Table 2: Mean Clinical Severity Scores Over Time
Timepoint | Pristinamycin Score | Penicillin Score |
---|---|---|
Enrollment | 4.3 ± 1.1 | 4.5 ± 1.0 |
48–72 Hours | 2.4 ± 1.3 | 2.8 ± 1.4 |
End of Treatment | 0.9 ± 1.1 | 0.9 ± 1.2 |
Rapid symptom resolution occurred in both arms, but pristinamycin showed earlier fever reduction (1.2 vs. 1.8 days; p=0.04) .
Biosynthesis and Production Innovations
Genetic Engineering Advances
Metabolic engineering of S. pristinaespiralis has increased pristinamycin yields by 40% through overexpression of the snaD gene, which regulates precursor supply for pristinamycin I. CRISPR-Cas9-mediated knockout of competing pathways (e.g., oligomycin biosynthesis) further enhances productivity.
Semi-Synthetic Derivatives
Modifying the pristinamycin I side chain has produced compounds like NVB-302, which shows 8-fold greater activity against Clostridioides difficile (MIC: 0.03 mg/L vs. 0.25 mg/L for vancomycin).
Future Directions and Ongoing Research
A phase IV trial (NCT04819269) is comparing pristinamycin (4 g/day) to amoxicillin (3 g/day) in community-acquired pneumonia, with primary outcomes including clinical response at day 7–9 and 30-day mortality . Preliminary data suggest non-inferiority in early response rates (78% vs. 72%; p=0.12) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume